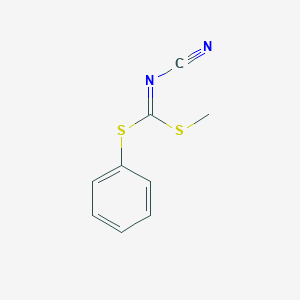

Methyl phenyl cyanocarbonimidodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl phenyl cyanocarbonimidodithioate is an organic compound with the molecular formula C9H8N2S2 It is characterized by the presence of both methylsulfanyl and phenylsulfanyl groups attached to a cyanamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl phenyl cyanocarbonimidodithioate typically involves the reaction of phenylsulfanylacetonitrile with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at a temperature of around 0-5°C. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Methyl phenyl cyanocarbonimidodithioate can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted cyanamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Proteomics Research

Methyl phenyl cyanocarbonimidodithioate is primarily utilized in proteomics, the large-scale study of proteins, particularly their functions and structures. It serves as a reagent for the modification of proteins, enabling researchers to investigate protein interactions and functions more effectively.

- Mechanism of Action : The compound can form covalent bonds with specific amino acid residues in proteins, altering their activity or stability. This property is essential for studying enzyme mechanisms and protein folding.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

- Case Study : Research has indicated that derivatives of cyanocarbonimidodithioates can exhibit inhibitory effects on certain proteases, which are enzymes that play a crucial role in many biological processes and diseases.

Data Tables

Case Studies and Insights

- Inhibition of Aspartic Proteases : A study highlighted the role of this compound as a potential inhibitor of aspartic proteases, which are critical in various diseases including cancer and viral infections. The compound's ability to modify enzyme activity opens avenues for therapeutic development.

- Protein Modification Techniques : Researchers have employed this compound in techniques aimed at elucidating protein structure-function relationships. By selectively modifying protein residues, scientists can gain insights into the mechanisms underlying protein interactions.

Mecanismo De Acción

The mechanism of action of Methyl phenyl cyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, and irreversible inhibition.

Comparación Con Compuestos Similares

Similar Compounds

- [Methylsulfanyl(phenylsulfanyl)methylidene]acetamide

- [Methylsulfanyl(phenylsulfanyl)methylidene]formamide

- [Methylsulfanyl(phenylsulfanyl)methylidene]thiourea

Uniqueness

Methyl phenyl cyanocarbonimidodithioate is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups attached to a cyanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Methyl phenyl cyanocarbonimidodithioate is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of dithioates, characterized by the presence of two sulfur atoms in its structure. The compound's molecular formula is C9H10N2S2, which indicates a complex arrangement that may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity, leading to a range of biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that the compound may influence critical biochemical processes.

Antiviral Properties

Recent studies have indicated that derivatives of cyanocarbonimidodithioates exhibit antiviral properties. For example, certain derivatives showed inhibitory activity against the yellow fever virus (YFV) by interfering with viral replication mechanisms. Specifically, one study found that a related compound demonstrated low micromolar potency against YFV, suggesting potential therapeutic applications for this compound in antiviral drug development .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

This compound has also been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. A related compound demonstrated moderate inhibitory activity against recombinant human IDO1 (rhIDO1), which is crucial for understanding its potential role in immunomodulation .

In Vitro Studies

A series of in vitro studies have been conducted to assess the pharmacokinetics and biological efficacy of this compound. Key findings include:

- Absorption, Distribution, Metabolism, and Excretion (ADME) : The compound demonstrated good metabolic stability in liver microsomes from both mice and humans. It exhibited low levels of cytochrome P450 (CYP) inhibition and high protein binding capacity .

- Cytotoxicity : Initial assessments indicated that while some derivatives displayed effective antiviral properties, they maintained acceptable cytotoxicity profiles, making them suitable candidates for further development .

Table 1: Biological Activity Summary

| Compound | Target | IC50 (μM) | % Inhibition | Cytotoxicity IC50 (μM) |

|---|---|---|---|---|

| This compound | rhIDO1 | 4.2 | 50% @ 10 μM | >20 |

| Related Derivative | YFV | 3.2 | Not specified | Not specified |

Applications in Medicine and Agriculture

The unique properties of this compound suggest potential applications not only in pharmaceuticals but also in agricultural chemistry as a pesticide or fungicide due to its biological activity against pathogens. Research continues to explore these avenues, focusing on optimizing the compound's efficacy while minimizing toxicity.

Propiedades

IUPAC Name |

[methylsulfanyl(phenylsulfanyl)methylidene]cyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9(11-7-10)13-8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCMEHPDGATCFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375644 |

Source

|

| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152381-91-4 |

Source

|

| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.